molecular formula C16H24N2O2 B4838251 N-[4-(acetylamino)phenyl]-2-propylpentanamide CAS No. 16190-59-3

N-[4-(acetylamino)phenyl]-2-propylpentanamide

Cat. No. B4838251
CAS RN: 16190-59-3
M. Wt: 276.37 g/mol
InChI Key: VHHBDIBGICPZJD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-propylpentanamide, commonly known as modafinil, is a drug that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil is also used off-label as a cognitive enhancer to improve alertness, focus, and productivity.

Mechanism of Action

The exact mechanism of action of modafinil is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil is also thought to increase the activity of certain areas of the brain, including the prefrontal cortex, which is involved in cognitive function.
Biochemical and Physiological Effects:
Modafinil has been shown to have several biochemical and physiological effects. Studies have shown that modafinil increases wakefulness and alertness by reducing the activity of sleep-promoting neurons in the brain. Modafinil has also been shown to increase the activity of certain areas of the brain involved in cognitive function, including the prefrontal cortex. Additionally, modafinil has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine.

Advantages and Limitations for Lab Experiments

One advantage of using modafinil in lab experiments is its ability to enhance cognitive function, which can improve the accuracy and efficiency of experiments. Modafinil has also been shown to have few side effects and a low potential for abuse, making it a safe and reliable drug to use in experiments. However, one limitation of using modafinil in lab experiments is its potential to interact with other drugs, which can affect the results of experiments.

Future Directions

There are several future directions for research on modafinil. One direction is to study the long-term effects of modafinil use, including its potential to cause addiction and dependence. Another direction is to study the effects of modafinil on different types of cognitive function, including creativity and problem-solving. Additionally, research can be done on the potential use of modafinil in treating cognitive impairment associated with conditions such as Alzheimer's disease and ADHD. Finally, research can be done on the potential use of modafinil in enhancing physical performance, such as in athletes and military personnel.

Scientific Research Applications

Modafinil has been extensively studied for its cognitive enhancing effects. Studies have shown that modafinil improves cognitive function in healthy individuals by increasing alertness, focus, and working memory. Modafinil has also been shown to improve cognitive function in individuals with sleep disorders such as narcolepsy and sleep apnea. Additionally, modafinil has been studied for its potential use in treating cognitive impairment associated with conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-6-13(7-5-2)16(20)18-15-10-8-14(9-11-15)17-12(3)19/h8-11,13H,4-7H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHBDIBGICPZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167272
Record name Valeranilide, 4'-acetamido-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16190-59-3
Record name Valeranilide, 4'-acetamido-2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016190593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeranilide, 4'-acetamido-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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